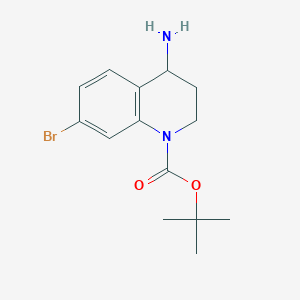

4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYYWBRHZZJEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149053 | |

| Record name | 1,1-Dimethylethyl 4-amino-7-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-82-7 | |

| Record name | 1,1-Dimethylethyl 4-amino-7-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-amino-7-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1 Boc 7 Bromo 3,4 Dihydro 2h Quinoline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comicj-e.org For 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, the primary disconnections focus on the formation of the heterocyclic ring and the installation of the amino group.

Key disconnection points are:

C4-N bond of the 4-amino group: This suggests the introduction of the amino group in a late-stage synthesis, possibly from a corresponding ketone (a dihydroquinolinone) via reductive amination.

N1-C2 and C4a-C5 bonds: This disconnection breaks the dihydroquinoline ring, leading back to a substituted aniline (B41778) precursor. This is a common strategy in quinoline (B57606) synthesis, often involving the reaction of an aniline with a three-carbon component. mdpi.comactascientific.com

The N-Boc bond: This disconnection simplifies the target to its unprotected amine precursor, indicating that the Boc group is introduced to protect the nitrogen of the dihydroquinoline ring system. nih.gov

A plausible retrosynthetic route would start from a 3-bromoaniline (B18343) derivative. The dihydroquinoline ring could be constructed through a cyclization reaction, followed by functional group manipulations to install the 4-amino group. The Boc protecting group would be introduced on the quinoline nitrogen to modulate its reactivity in subsequent steps.

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of the target compound relies on the preparation of appropriately functionalized precursors. This involves the synthesis of a specific brominated aniline and the use of protecting groups to control reactivity.

The position of the bromine atom at the 7-position of the dihydroquinoline ring dictates the use of an aniline derivative brominated at the meta-position relative to the amino group. The starting material of choice is typically 3-bromoaniline.

Direct bromination of aniline is often problematic as the powerful activating nature of the amino group leads to polysubstitution, typically yielding 2,4,6-tribromoaniline. quora.com To achieve monobromination, the reactivity of the amino group is often attenuated by converting it into a less activating group, such as an acetamide. However, for the synthesis of the 7-bromo isomer, a synthetic route starting from 3-bromoaniline is more direct. For instance, a general route to 7-bromo-4-chloroquinoline, a related scaffold, begins with the condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate. nih.gov

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. nih.gov The introduction of the Boc group onto the nitrogen of an aniline or a related heterocyclic amine is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net

This reaction can be performed under solvent-free conditions or in various solvents and is often catalyzed by a range of substances to improve efficiency. The N-Boc protection of bromoanilines, such as 4-bromoaniline, is a well-established procedure. nih.govsigmaaldrich.com

Table 1: Comparison of Catalysts for N-Boc Protection of Anilines with (Boc)₂O

| Catalyst | Conditions | Advantages |

|---|---|---|

| Nanocerium oxide | Solvent-free, ambient temperature | Green protocol, rapid reaction, excellent yield, catalyst recyclability. researchgate.net |

| Thiamin hydrochloride | Solvent-free, ambient temperature | Eco-friendly, chemoselective, high yield. researchgate.net |

| Ionic Liquids | Ambient temperature | Can act as both solvent and catalyst. researchgate.net |

This table is based on data for the general N-Boc protection of amines and anilines. researchgate.net

Cyclization Pathways to the Dihydroquinoline Ring System

The formation of the dihydroquinoline core is the crucial step in the synthesis. Both intramolecular and intermolecular strategies are employed, often relying on catalysis to promote the ring-forming reaction.

The construction of the dihydroquinoline ring can be achieved through various cyclization methods. The choice of method depends on the available starting materials and the desired substitution pattern.

Intermolecular Reactions: These methods build the ring by combining two or more separate molecules. A classic example is the Skraup reaction, which synthesizes quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent. mdpi.com Modern variations include multicomponent reactions that can generate dihydroquinoline scaffolds in a single step. For example, a transition-metal-free process can synthesize 1,4-dihydroquinoline (B1252258) derivatives from enaminones and aldehydes via an intermolecular cascade cyclization. nih.gov

Intramolecular Reactions: These strategies involve cyclizing a single molecule that already contains the necessary components. This is often a preferred method for controlling regioselectivity. Examples include:

Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization using reagents like ICl, I₂, or Br₂ to yield substituted quinolines. nih.gov

Reductive Cyclization: 2-Nitrochalcones can be converted to tetrahydroquinolines via reductive cyclization under catalytic hydrogenation conditions. mdpi.comnih.gov While this yields a tetrahydroquinoline, modifications could potentially lead to the desired dihydro- state.

Palladium-Catalyzed Cyclization: Secondary amides can undergo intramolecular cyclization to form various ring sizes, including the six-membered ring of dihydroquinolinones, which are precursors to amino-dihydroquinolines. organic-chemistry.org A facile method for synthesizing 1,2-dihydroquinolines involves a palladium-catalyzed intramolecular allylic amination. nih.gov

The efficiency and selectivity of cyclization reactions are highly dependent on the catalyst system and reaction conditions. A wide array of catalysts have been developed for the synthesis of quinoline and dihydroquinoline derivatives. researchgate.netias.ac.in

Transition Metal Catalysis: Transition metals are widely used due to their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. frontiersin.org

Table 2: Transition Metal Catalysts in Dihydroquinoline Synthesis

| Metal Catalyst | Reaction Type | Typical Conditions |

|---|---|---|

| Palladium (Pd) | Intramolecular amination/cyclization | Pd(PPh₃)₂Cl₂, DPPP (ligand), K₂CO₃ (base), CH₃CN, 80°C. nih.gov |

| Copper (Cu) | Annulation/Cyclization | CuTC, ethyl acetate, molecular sieves, 75°C. nih.gov |

| Iridium (Ir) | Oxidative cyclization of amino alcohols | [IrCp*Cl₂]₂, base. mdpi.comnih.gov |

| Iron (Fe) | Reductive cyclization / C-H oxidation | [Fe(III)(F₂₀TPP)Cl] for nitrene insertion; FeCl₂ for C-H oxidation. frontiersin.orgresearchgate.net |

| Rhodium (Rh) | Conjugate-addition/amidation | Rh/Pd/Cu catalyst system for one-pot synthesis. organic-chemistry.org |

Acid/Base Mediation: Acid or base catalysis is frequently employed to facilitate cyclization, particularly in condensation-type reactions. For instance, the reaction of 2-alkynylaniline with ketones can be acid-catalyzed to produce tetrahydroquinoline derivatives. acs.orgacs.org Similarly, the classic Skraup synthesis relies on concentrated sulfuric acid. mdpi.com Zeolites, which are solid acid catalysts, have also been used in the condensation of aniline with acetone (B3395972) to form dihydroquinolines. google.com

Optimization of these reactions involves screening different catalysts, ligands, bases, solvents, and temperatures to maximize the yield of the desired product and minimize side reactions. nih.gov

Stereochemical Control in Ring Formation

Achieving stereochemical control during the formation of the 3,4-dihydro-2H-quinoline ring system is paramount for accessing specific stereoisomers of the target compound. While direct synthesis of the fully substituted ring with the desired stereochemistry is challenging, control is often exerted during the modification of a pre-formed heterocyclic core. A key intermediate in many synthetic routes is the corresponding ketone, 1-Boc-7-bromo-3,4-dihydro-2H-quinolin-4-one. The stereochemistry at the C4 position is then established during the conversion of the ketone to the amine.

One of the most effective methods for achieving high stereoselectivity is through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation of an enamine or imine precursor derived from the ketone. Chiral catalysts, such as those based on rhodium or iridium complexes with chiral phosphine (B1218219) ligands, can facilitate the delivery of hydrogen from one face of the molecule, leading to a preponderance of one enantiomer. For instance, the combination of a Brønsted acid with a chiral catalyst has been shown to be effective in the asymmetric hydrogenation of related quinoline systems, achieving high enantiomeric excesses. The choice of solvent can also play a crucial role in determining the stereochemical outcome in some iridium-catalyzed hydrogenations.

Alternatively, diastereoselective reduction of a chiral derivative of the ketone can be employed. For example, the formation of a chiral oxime or a chiral auxiliary-derived enamine from 1-Boc-7-bromo-3,4-dihydro-2H-quinolin-4-one, followed by a diastereoselective reduction, can yield the desired stereoisomer. The steric bulk of the chiral auxiliary directs the approach of the reducing agent to the less hindered face of the molecule.

Introduction of the 4-Amino Moiety

The introduction of the amino group at the C4 position is a critical step in the synthesis of this compound. This transformation is typically achieved either through direct amination methodologies or by the conversion of a pre-functionalized analogue.

Direct Amination Methodologies

Direct amination approaches often start from the corresponding ketone, 1-Boc-7-bromo-3,4-dihydro-2H-quinolin-4-one. The most common and scalable of these methods is reductive amination . This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. The development of direct asymmetric reductive amination (DARA) using chiral catalysts has also become a powerful tool for establishing the stereochemistry of the amino group in a single step.

While less common for introducing a primary amino group, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination , represent another direct route. This would typically involve the synthesis of a 4-halo or 4-triflyloxy-1-Boc-7-bromo-3,4-dihydro-2H-quinoline precursor, which is then coupled with an ammonia equivalent. The choice of ligand on the palladium catalyst is crucial for the efficiency of this transformation.

Transformations from Pre-functionalized Analogues

An alternative strategy involves the introduction of a nitrogen-containing functional group at the C4 position that can be subsequently converted to an amino group. This two-step approach offers flexibility and can be advantageous for achieving specific stereochemical outcomes.

A common method is the reduction of a 4-azido precursor . The azido (B1232118) group can be introduced by nucleophilic substitution of a suitable leaving group at the C4 position (e.g., a tosylate or mesylate derived from the corresponding 4-hydroxy compound) with an azide (B81097) source like sodium azide. The subsequent reduction of the azide to the primary amine is a high-yielding and clean transformation, typically accomplished by catalytic hydrogenation (e.g., using palladium on carbon) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). The introduction of the azide via an SN2 reaction on a chiral alcohol precursor proceeds with inversion of stereochemistry, offering a reliable method for stereocontrol.

Another well-established route is the reduction of a 4-nitro precursor . The nitro group can be introduced through various methods, although direct nitration of the pre-formed heterocycle can sometimes lead to regioselectivity issues. A more controlled approach involves the construction of the ring system from a nitro-containing precursor. Once the 4-nitro-1-Boc-7-bromo-3,4-dihydro-2H-quinoline is obtained, the nitro group can be readily reduced to the amine using a variety of reducing agents, including catalytic hydrogenation or metals in acidic media (e.g., tin(II) chloride).

The following table summarizes the key features of these methods for introducing the 4-amino moiety:

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Direct Reductive Amination | 1-Boc-7-bromo-3,4-dihydro-2H-quinolin-4-one | Ammonia source (e.g., NH4OAc), Reducing agent (e.g., NaBH(OAc)3) | One-pot procedure, good for scalability | May require optimization to control over-alkylation |

| Buchwald-Hartwig Amination | 4-Halo- or 4-Triflyloxy-1-Boc-7-bromo-3,4-dihydro-2H-quinoline | Ammonia equivalent, Pd catalyst, Ligand, Base | Good functional group tolerance | Requires synthesis of a pre-functionalized substrate |

| Reduction of Azide | 4-Azido-1-Boc-7-bromo-3,4-dihydro-2H-quinoline | H2/Pd-C or PPh3/H2O | Clean and high-yielding reduction, allows for stereochemical control via SN2 | Azides are potentially hazardous |

| Reduction of Nitro | 4-Nitro-1-Boc-7-bromo-3,4-dihydro-2H-quinoline | H2/Pd-C or SnCl2/HCl | Well-established transformation | Introduction of the nitro group can be challenging |

Total Synthesis Approaches and Route Comparison

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential transformation of a single starting material. | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. A failure in a late-stage step can be costly. |

| Convergent | Independent synthesis of key fragments followed by their assembly. | Higher overall yields are often achievable. Allows for parallel synthesis of fragments. | Requires more complex planning to design the fragment coupling reaction. |

Evaluation of Synthetic Efficiency and Scalability

The scalability of a synthesis is a critical consideration for the production of larger quantities of the target compound. Reactions that require cryogenic temperatures, hazardous reagents (such as azides), or difficult purifications (such as chromatography for every step) are less amenable to scale-up. In contrast, reactions that can be performed at or near room temperature, use crystalline intermediates that can be purified by recrystallization, and avoid hazardous materials are more desirable for large-scale synthesis. Asymmetric hydrogenation and reductive amination are both transformations that have been successfully implemented on an industrial scale, suggesting that a synthetic route incorporating these steps would be highly scalable. acs.orgnih.gov

Chemical Transformations and Reactivity Profiles of 4 Amino 1 Boc 7 Bromo 3,4 Dihydro 2h Quinoline

Reactivity at the Bromine Atom

The bromine atom at the C-7 position of the quinoline (B57606) core is a versatile handle for introducing a wide range of functional groups. Its reactivity is characteristic of an aryl halide, making it amenable to both nucleophilic substitution and, more prominently, a variety of metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the quinoline ring system can facilitate such reactions under certain conditions. The reaction proceeds via an SNAr mechanism, where a potent nucleophile attacks the carbon atom bearing the bromine, leading to substitution. nih.gov The efficiency of these reactions can be enhanced by the presence of activating groups on the quinoline ring, such as a nitro group, which stabilizes the intermediate Meisenheimer complex. nih.gov For 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, strong nucleophiles and potentially elevated temperatures or the use of a copper catalyst (Ullmann condensation) may be required to achieve substitution.

Table 1: Representative Nucleophilic Substitution Reactions at the C-7 Position

| Nucleophile | Reagent Example | Potential Product (at C-7) | General Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy group (-OCH3) | High temperature, polar aprotic solvent (e.g., DMF, DMSO), often Cu(I) catalyzed |

| Amine | Piperidine | Piperidinyl group | High temperature, strong base, Pd or Cu catalysis (Buchwald-Hartwig or Ullmann) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio group (-SPh) | Polar aprotic solvent, moderate to high temperature |

| Cyanide | Copper(I) Cyanide (CuCN) | Cyano group (-CN) | Rosenmund-von Braun reaction, high temperature in DMF or similar solvent |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of the C-7 bromo position. rsc.orgrsc.org These reactions offer mild conditions, high functional group tolerance, and predictable outcomes, making them central to the elaboration of the quinoline scaffold. nih.gov

Suzuki-Miyaura Coupling : This reaction is used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is exceptionally versatile for introducing aryl and heteroaryl substituents. researchgate.netrsc.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.orgmdpi.com This reaction is catalyzed by a palladium complex and requires a base. libretexts.org It is a key method for the vinylation or arylation of olefins. mdpi.com

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper(I) complexes and requires an amine base. libretexts.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for synthesizing arylalkynes. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromoquinoline Derivatives

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product C-C Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4, Pd(OAc)2/SPhos | Na2CO3, K3PO4, Cs2CO3 | sp2-sp2 (Aryl-Aryl) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)2/PPh3 | Et3N, K2CO3 | sp2-sp2 (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl2(PPh3)2 / CuI | Et3N, Piperidine | sp2-sp (Aryl-Alkynyl) |

Alternative Functionalization Strategies at the Bromo Position

Beyond the common cross-coupling reactions, the bromine atom can be transformed through several other important reactions. These methods further expand the synthetic possibilities for creating diverse quinoline analogues.

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction couples the aryl bromide with a primary or secondary amine, providing a direct route to 7-aminoquinoline (B1265446) derivatives. beilstein-journals.orgbeilstein-journals.org

Cyanation : The introduction of a nitrile group can be achieved using palladium or copper catalysts with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Stille Coupling : This reaction couples the aryl bromide with an organostannane reagent (R-SnBu₃) using a palladium catalyst. It offers an alternative to Suzuki coupling, particularly when the corresponding boronic acids are unstable.

Lithium-Halogen Exchange : Treatment with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures can replace the bromine atom with lithium. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups.

Reactivity of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Deprotection Strategies for the Boc Group

The cleavage of the Boc group is typically accomplished under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. This deprotection unmasks the secondary amine at the N-1 position, making it available for subsequent functionalization.

Table 3: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to room temperature | Very common and efficient; TFA is volatile and corrosive. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room temperature | Provides the product as a stable hydrochloride salt. researchgate.net |

| Phosphoric Acid (H3PO4) | Aqueous solution | Room temperature to mild heat | An environmentally benign and mild alternative. organic-chemistry.org |

| Aluminum Chloride (AlCl3) | Dichloromethane (DCM) | Room temperature | A Lewis acid-mediated method. organic-chemistry.org |

Subsequent Reactions of the Unprotected Secondary Amine

Once deprotected, the resulting 4-amino-7-bromo-3,4-dihydro-2H-quinoline possesses a free secondary amine at the N-1 position. This nucleophilic site can readily undergo a variety of classical amine transformations to afford N-substituted derivatives. researchgate.net

N-Acylation : Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides.

N-Alkylation : The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) with a base to overcome the formation of the ammonium (B1175870) salt.

Reductive Amination : This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield a tertiary amine. mdpi.comresearchgate.net

N-Arylation : The Buchwald-Hartwig amination can also be applied here, coupling the secondary amine with an aryl halide to form an N-aryl derivative.

Table 4: Representative Reactions of the Deprotected Secondary Amine

| Reaction Type | Reagent(s) | Product Functional Group (at N-1) |

|---|---|---|

| Acylation | Acetyl Chloride / Base | N-Acetyl |

| Alkylation | Benzyl Bromide / Base | N-Benzyl |

| Reductive Amination | Acetone (B3395972) / NaBH(OAc)3 | N-Isopropyl |

| Sulfonylation | Tosyl Chloride / Base | N-Tosyl |

Role of Boc Protection in Activating Amide Bonds for Transamidation

The tert-butoxycarbonyl (Boc) group, commonly employed as a protecting group for amines, plays a crucial activating role in facilitating the cleavage of adjacent amide bonds, a process known as transamidation. mdpi.comresearchgate.net In the context of amide derivatives of quinoline structures, Boc protection on the amide nitrogen is a critical step for activating the acyl carbon-nitrogen (C(acyl)–N) bond. nih.govnih.gov

The mechanism of this activation is primarily steric and electronic. The bulky Boc group induces a geometric twist in the amide bond, disrupting the planarity and delocalization of the nitrogen lone pair with the carbonyl group. nih.govnih.gov This distortion lowers the amidic resonance energy, thereby increasing the electrophilicity of the acyl carbon and rendering it more susceptible to nucleophilic attack by an incoming amine. nih.govnih.gov This strategy has been successfully applied to activate the notoriously stable amide bonds of 8-aminoquinoline (B160924) (8-AQ) auxiliaries, enabling their removal under mild conditions. nih.gov

This Boc-activation strategy allows for efficient, often one-pot, transamidation reactions with a wide range of nucleophiles, including both aryl and alkyl amines, to proceed in excellent yields. nih.gov The reaction is compatible with various functional groups, and the Boc protecting group itself remains stable under many transamidation conditions. mdpi.com Furthermore, certain metal catalysts, such as manganese, have been identified as effective in promoting transamidations of amides that are activated by Boc groups. mdpi.com Another approach involves a two-step method where the C-N bond is first activated by N-functionalization with a Boc group, followed by the use of a radical initiator like tert-butyl hydroperoxide (TBHP) to promote the transamidation. researchgate.netresearchgate.net

Table 1: Methodologies for Boc-Activated Transamidation

| Catalyst/Reagent | Amine Nucleophile | Key Feature | Reference |

|---|---|---|---|

| Palladium-NHC | Aryl and alkyl amines | One-pot procedure; activation via geometry twist | nih.gov |

| Manganese | Various amines | Metal-catalyzed activation of Boc-amides | mdpi.com |

| TBHP (tert-butyl hydroperoxide) | Not specified | Radical-initiated transamidation post-Boc activation | researchgate.netresearchgate.net |

Reactivity of the 4-Amino Functionality

The primary amino group at the C4 position of the dihydroquinoline ring is a key site of nucleophilic reactivity, enabling a variety of derivatization reactions.

Amination Reactions and Derivatives Formation (e.g., amide formation, urea (B33335) formation)

The nucleophilic nature of the 4-amino group allows it to readily participate in reactions to form stable amide and urea linkages, which are prevalent motifs in medicinal chemistry.

Amide Formation: The primary amine can react with carboxylic acids and their activated derivatives to form the corresponding amides. The direct condensation with a carboxylic acid typically requires a coupling agent to activate the carboxyl group and facilitate the reaction. orgoreview.com Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-(dimethylamino)pyridine (DMAP). nih.gov This method is effective for coupling various carboxylic acids, including Boc-protected amino acids, to electron-deficient amines. nih.gov

Urea Formation: The synthesis of urea derivatives from the 4-amino group can be achieved through several routes. A classical method involves the reaction of the amine with an isocyanate. nih.gov For the synthesis of unsymmetrical ureas, a versatile one-pot procedure involves the in-situ generation of an isocyanate from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride; this intermediate is then trapped by a nucleophilic amine, such as this compound, to yield the final urea product. organic-chemistry.orgresearchgate.net This approach avoids the handling of potentially hazardous isocyanate precursors. nih.gov

Table 2: Examples of Potential Derivatives from the 4-Amino Group

| Derivative Type | Reactant | Key Reagents | Resulting Linkage |

|---|---|---|---|

| Amide | Carboxylic Acid (R-COOH) | EDC, HOBt, DMAP | -NH-C(=O)-R |

| Urea | Isocyanate (R-N=C=O) | Base (e.g., Et3N) | -NH-C(=O)-NH-R |

| Urea | Boc-Amine (R-NH-Boc) | 2-Chloropyridine, Tf2O | -NH-C(=O)-NH-R |

Electrophilic Aromatic Substitution on the Amino Group

The term "electrophilic aromatic substitution on the amino group" is a misnomer; this class of reaction occurs on an aromatic ring, directed by its substituents. In this compound, the relevant aromatic ring is the benzene (B151609) moiety. The reactivity of this ring towards electrophiles is governed by the combined electronic effects of the Boc-protected nitrogen at position 1 and the bromine atom at position 7.

The nitrogen at position 1 is directly attached to the aromatic ring. While an amino group is typically strongly activating, the presence of the electron-withdrawing Boc (tert-butoxycarbonyl) group significantly reduces the electron-donating capacity of the nitrogen lone pair through resonance with the Boc carbonyl. This makes the 1-Boc-amino group a deactivating substituent. The bromine atom at position 7 is also a deactivating group due to its inductive electron-withdrawing effect, although it acts as an ortho, para-director because of its lone pairs. wikipedia.org

Condensation and Cycloaddition Reactions Involving the Amino Group

The primary amino group at the C4 position can serve as a precursor for condensation and subsequent cycloaddition reactions.

Condensation Reactions: A condensation reaction is characterized by the joining of two molecules with the elimination of a smaller molecule, typically water. wikipedia.orglibretexts.org The 4-amino group can react with aldehydes or ketones in a condensation reaction to form an imine (or Schiff base). towson.edu This transformation is fundamental in organic synthesis, as the resulting C=N double bond of the imine can act as an electrophilic site for further nucleophilic attack or participate in other reactions. chemistrytalk.org

Cycloaddition Reactions: While the amino group itself does not directly participate in cycloadditions, it serves as a handle to generate reactive intermediates that do. For instance, iminium ions generated from the corresponding amine can undergo [4+2] cycloadditions with olefins. acs.org The imine formed from the condensation of the 4-amino group could potentially act as a dienophile or be part of a diene system in a Diels-Alder type reaction, leading to the formation of more complex polycyclic structures. Annulation reactions involving aza-ortho-quinone methides and enolates to form 3,4-dihydroquinolin-2(1H)-one derivatives showcase the utility of such cycloaddition strategies in building quinoline-based scaffolds. organic-chemistry.org

Transformations of the Dihydroquinoline Ring System

Oxidation Reactions (e.g., to quinoline or quinolone derivatives)

The 3,4-dihydro-2H-quinoline core of the molecule is a partially hydrogenated heterocyclic system, making it susceptible to oxidation. This transformation can lead to the formation of either the fully aromatic quinoline or an oxidized quinolone (quinolinone) derivative.

Aromatization to Quinolines: The conversion of a tetrahydroquinoline or dihydroquinoline to the corresponding aromatic quinoline is a common dehydrogenation reaction. This aromatization can be achieved using a variety of oxidizing agents or catalytic systems. For example, catalytic hydrogenation processes can sometimes inadvertently lead to quinoline by-products through over-oxidation, highlighting the thermodynamic driving force towards the stable aromatic system. mdpi.comnih.gov

Oxidation to Quinolones: Quinolones, which contain a carbonyl group within the quinoline ring system, are a significant class of compounds, particularly in pharmacology. mdpi.com The dihydroquinoline ring can be oxidized to a quinolone derivative, for example, by introducing a carbonyl group at the C2 or C4 position. The synthesis of 3,4-dihydroquinolin-2-ones, a type of quinolone, is often achieved through cyclization of acyclic precursors. organic-chemistry.org However, direct oxidation of the dihydroquinoline ring is also a viable synthetic route, depending on the reagents and conditions employed.

Table 3: Potential Oxidation Products of the Dihydroquinoline Ring

| Product Type | Transformation | Potential Reagents | Reference |

|---|---|---|---|

| Quinoline | Aromatization/Dehydrogenation | Pd/C (at high temp/pressure), MnO2, DDQ | nih.gov |

Reduction Reactions (e.g., to tetrahydroquinoline derivatives)

The structure of this compound already incorporates a partially reduced quinoline core (a 3,4-dihydro-2H-quinoline is a tetrahydroquinoline). However, further reduction reactions can target the aromatic ring or the bromo substituent. The stability of the Boc protecting group under various reductive conditions is also a key consideration.

Catalytic hydrogenation is a primary method for the reduction of the quinoline core. While the heterocyclic ring is already saturated, the benzenoid portion can be reduced under more forcing conditions. However, a more common and milder application of catalytic hydrogenation would be the dehalogenation of the C7-bromo substituent. Palladium on carbon (Pd/C) is a standard catalyst for such transformations, often in the presence of a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate. This would yield the corresponding 7-de-bromo analog, 4-Amino-1-Boc-3,4-dihydro-2H-quinoline. It is important to note that catalytic hydrogenation can sometimes lead to the cleavage of the N-Boc group, depending on the catalyst and reaction conditions.

The Boc (tert-butyloxycarbonyl) protecting group is generally stable to many reductive conditions, including catalytic hydrogenation over palladium, platinum, or rhodium catalysts. However, it is labile under acidic conditions. Therefore, reductions that generate acidic byproducts or are carried out in acidic media could lead to its removal. For instance, reduction of the bromo group with zinc dust in the presence of an acid might also cleave the Boc group.

Below is a table summarizing potential reduction reactions of analogous brominated and N-Boc protected compounds, providing insight into the expected reactivity of the title compound.

| Starting Material Analogue | Reagents and Conditions | Product | Yield (%) |

| N-Boc-7-bromo-1,2,3,4-tetrahydroquinoline | H₂, Pd/C, EtOH, rt | N-Boc-1,2,3,4-tetrahydroquinoline | High |

| 2-Nitroarylketone | H₂ (1 atm), 5% Pd/C | Tetrahydroquinoline derivative | 93-98 |

| N-(2-alkenylphenyl)amine | Fe/AcOH | Tetrahydroquinoline derivative | 86-98 |

This table presents data for analogous reactions to infer the potential reactivity of this compound.

Rearrangement Reactions and Domino Processes

The structure of this compound is a versatile scaffold that can potentially participate in various rearrangement and domino reactions, leading to the formation of more complex polycyclic structures. Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where a single synthetic operation generates multiple bond formations without the isolation of intermediates.

A plausible domino sequence for this molecule could be initiated by a reaction involving the 4-amino group. For instance, the amino group could act as a nucleophile in a reaction with a suitable electrophile that also contains a group capable of reacting with another part of the tetrahydroquinoline molecule.

Many domino reactions leading to tetrahydroquinoline cores start from acyclic precursors, often involving the reduction of a nitro group followed by an intramolecular cyclization. nih.gov For instance, the reduction of a 2-nitroarylketone can trigger a domino sequence of reduction, imine formation, and subsequent reduction to yield a tetrahydroquinoline. nih.gov While our title compound is already cyclic, domino processes can be envisioned that build upon its existing structure.

One potential domino pathway could involve an initial N-alkylation or N-arylation of the 4-amino group, followed by an intramolecular cyclization. If the newly introduced substituent contains a suitable functional group, it could react with the C8 position of the aromatic ring (ortho to the nitrogen) via an electrophilic aromatic substitution, or with the nitrogen of the Boc-protected amine after its deprotection, leading to a tricyclic system.

Another possibility involves the bromo substituent at the 7-position. This could participate in a palladium-catalyzed domino reaction, such as a Heck reaction followed by a cyclization, to construct a new ring fused to the tetrahydroquinoline core.

The table below illustrates examples of domino reactions that produce tetrahydroquinoline derivatives from various starting materials, highlighting the types of transformations that could potentially be adapted for this compound.

| Starting Materials | Catalyst/Reagents | Product Type | Key Steps |

| 2-Nitroarylketone/aldehyde | 5% Pd/C, H₂ | Substituted tetrahydroquinoline | Reduction-reductive amination nih.gov |

| 2-Nitrobenzyl derivative and Michael acceptor | Iron powder, Acetic acid | Fused tricyclic tetrahydroquinoline | Reduction-Michael addition nih.gov |

| Substituted anilines and cyclobutanone (B123998) oxime ethers | Copper(II) trifluoroacetate | Spirotetrahydroquinoline derivatives | Domino cyclization beilstein-journals.org |

This table provides examples of domino reactions leading to tetrahydroquinoline systems, suggesting potential synthetic pathways for the further functionalization of this compound.

In-Depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive article detailing the advanced spectroscopic and structural elucidation of the chemical compound this compound cannot be generated at this time. Despite extensive searches for the necessary scientific data, detailed experimental spectra and analyses for this specific molecule are not publicly available.

The requested article required a thorough examination based on a specific outline, including detailed analysis of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry. This would involve the interpretation of ¹H and ¹³C NMR chemical shifts, coupling constants, multi-dimensional NMR techniques (COSY, HSQC, HMBC), analysis of IR and Raman spectra for functional group identification, and a detailed breakdown of mass spectrometry fragmentation patterns.

While basic information for the compound, such as its molecular formula (C₁₄H₁₉BrN₂O₂) and CAS number (1187927-82-7), is accessible, the specific, in-depth spectroscopic data needed to populate the requested sections and subsections is not present in published scientific literature or accessible databases. Generating such an article without this foundational data would require speculation and extrapolation from related but structurally distinct molecules, which would not meet the required standards of scientific accuracy and would violate the strict focus on the specified compound.

Therefore, until the experimental spectroscopic characterization of this compound is published and made available, the creation of a scientifically rigorous and detailed article as outlined is not feasible.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 1 Boc 7 Bromo 3,4 Dihydro 2h Quinoline and Its Derivatives

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline, HRMS provides the exact mass of the protonated molecular ion ([M+H]⁺), which can be compared against a calculated value to confirm its molecular formula.

The compound's molecular formula is C₁₄H₁₉BrN₂O₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in two major peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da. The monoisotopic mass, calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br), is used for high-accuracy comparison. Analysis via techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) would yield an observed mass that closely matches the calculated exact mass, typically within a few parts per million (ppm), confirming the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₉BrN₂O₂ |

| Calculated Monoisotopic Mass ([M]⁺) | 326.0630 u |

| Calculated m/z for [M+H]⁺ | 327.0708 u |

| Calculated m/z for [M+Na]⁺ | 349.0527 u |

| Expected Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |

Tandem Mass Spectrometry for Structural Fragments

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the functional groups present: the N-Boc protecting group, the primary amine, and the dihydroquinoline core.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely initiate fragmentation at the labile Boc group. Common fragmentation pathways include:

Loss of isobutylene (B52900) (56 Da): A characteristic fragmentation of Boc-protected amines, leading to a carbamic acid intermediate which then readily loses CO₂. This results in a total mass loss of 100 Da.

Loss of the entire Boc group (101 Da): Cleavage of the N-C(O) bond results in the loss of the C₅H₉O₂ radical.

Loss of tert-butanol (B103910) (74 Da): A rearrangement followed by the loss of a neutral molecule.

Subsequent fragmentation of the remaining bromo-dihydroquinoline amine core could involve ring cleavages or the loss of the amino group (NH₃).

Table 2: Predicted Key Fragments in Tandem Mass Spectrometry of [M+H]⁺

| Precursor Ion m/z | Proposed Fragment | Neutral Loss | Fragment m/z |

| 327.07 | [M+H - C₄H₈]⁺ | Isobutylene (56.06 u) | 271.01 |

| 327.07 | [M+H - C₅H₈O₂]⁺ | Boc group less H (100.05 u) | 227.02 |

| 327.07 | [M+H - C₅H₉O₂]⁺ | Boc radical (101.06 u) | 226.01 |

| 227.02 | [C₉H₁₁BrN₂ - NH₃]⁺ | Ammonia (B1221849) (17.03 u) | 210.99 |

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of related dihydroquinoline structures allows for a detailed prediction of its solid-state characteristics. nih.gov

The structure would confirm the connectivity of the atoms and the conformation of the six-membered dihydro-aromatic ring, which is expected to adopt a sofa or half-chair conformation. The relative stereochemistry of the amino group at the C4 position would also be unequivocally established.

Crystal Packing and Intermolecular Interactions

The crystal packing would be significantly influenced by intermolecular hydrogen bonding and other non-covalent interactions. The primary amine (-NH₂) group is a hydrogen bond donor, while the carbonyl oxygen of the Boc group is a strong hydrogen bond acceptor.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

A detailed analysis of the geometric parameters provides insight into the molecular structure. Based on data from analogous N-Boc protected amines and bromo-aromatic compounds, expected values can be tabulated. The C-N bond length of the Boc group would be typical for a carbamate, while the C-Br bond would reflect its attachment to an aromatic ring. The bond angles around the sp³ hybridized carbons (C2, C3, C4) in the saturated portion of the ring would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to ring strain. Dihedral angles would define the precise conformation of the dihydroquinoline ring system.

Table 3: Representative Geometric Parameters for the Dihydroquinoline Core (Based on Analogous Structures)

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C(aromatic)-Br | ~1.90 Å |

| C(aromatic)-N(Boc) | ~1.40 Å | |

| C=O (Boc) | ~1.22 Å | |

| N-C(Boc) | ~1.35 Å | |

| C4-N(amine) | ~1.47 Å | |

| Bond Angle | C3-C4-N(amine) | ~110° |

| C(aromatic)-N-C(Boc) | ~120° | |

| Dihedral Angle | C2-C3-C4-N | Defines ring conformation |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The carbon atom at the C4 position, bearing the amino group, is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy is essential for studying these stereoisomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for differentiating between enantiomers and determining the enantiomeric excess (ee) of a chiral sample. Enantiomers absorb left- and right-handed circularly polarized light differently, resulting in a CD spectrum. The two enantiomers of a chiral molecule will produce mirror-image CD spectra.

A CD spectrum of an enantiomerically pure sample of this compound would show positive and/or negative peaks, known as Cotton effects, at specific wavelengths corresponding to its electronic transitions (e.g., π→π* transitions of the aromatic ring). The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be quantified. A racemic mixture (containing equal amounts of both enantiomers) would be CD-silent, showing no signal.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. DFT calculations can predict the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. researchgate.net For the title compound, calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar heterocyclic systems. researchgate.net These calculations would reveal the precise three-dimensional structure, including the puckering of the dihydroquinoline ring and the orientation of the bulky Boc (tert-butoxycarbonyl) and amino substituents. DFT has been successfully used to support the analysis of substituted 1,2-dihydroquinolines, where it helped to explain the regioselectivity of chemical reactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table presents hypothetical data based on typical DFT outputs for similar molecules.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.54 Å |

| Bond Length | C3-C4 | ~1.53 Å |

| Bond Length | C4-N(amino) | ~1.46 Å |

| Bond Length | C7-Br | ~1.91 Å |

| Bond Length | N1-C(Boc) | ~1.38 Å |

| Bond Angle | C2-C3-C4 | ~111.5° |

| Bond Angle | C3-C4-N(amino) | ~110.8° |

| Dihedral Angle | C8a-N1-C2-C3 | ~-45.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the quinoline (B57606) ring system, particularly near the bromine atom, suggesting susceptibility to nucleophilic attack at or near this position. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net In related 4-aminoquinoline (B48711) derivatives, the HOMO has been shown to be concentrated on the quinoline moiety, which is crucial for their biological activity. nih.gov

Table 2: Calculated FMO Energies for this compound (Note: This table presents hypothetical data based on typical DFT outputs for analogous compounds.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily located on the amino group and benzene (B151609) ring; indicates nucleophilic character. |

| LUMO | -1.20 | Distributed across the dihydroquinoline core; indicates electrophilic character. |

| HOMO-LUMO Gap | 4.65 | Suggests moderate chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. walisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

Conformational Analysis via Computational Methods

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Computational methods are essential for exploring the various possible conformations and their relative energies.

Molecular mechanics (MM) provides a faster, albeit less precise, method than quantum mechanics for conformational analysis. It is suitable for exploring the potential energy surface of large molecules. Molecular dynamics (MD) simulations use these principles to model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational stability. nih.gov

An MD simulation of the title compound would reveal how the dihydroquinoline ring flexes and how the substituents, particularly the bulky Boc group, rotate and interact with the rest of the molecule. The simulation could identify the most stable and frequently adopted conformations in a given environment (e.g., in a solvent). This information is critical for understanding how the molecule might bind to a biological target.

A more systematic approach to conformational analysis involves mapping the potential energy surface (PES) by calculating the energy of the molecule as a function of one or more key dihedral angles. For this compound, important dihedral angles would include those defining the puckering of the six-membered dihydro-pyridinyl ring and the rotation around the C4-N(amino) and N1-C(Boc) bonds.

The PES scan would identify various local energy minima, corresponding to stable conformers, and the transition states that separate them. This analysis helps to determine the energy barriers to conformational change. In substituted cyclohexanes, which are analogous to the dihydroquinoline ring, substituents generally prefer an equatorial position to minimize steric strain. nobelprize.org A similar preference would be expected for the amino group at the C4 position, although this could be influenced by intramolecular hydrogen bonding or other electronic effects.

Table 3: Relative Energies of Potential Conformers of this compound (Note: This table presents hypothetical data based on conformational analysis principles.)

| Conformer | C4-Amino Group Orientation | Dihedral Angle (C3-C4-N-H) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial | 180° | 0.00 | 75.2 |

| 2 | Axial | 60° | 1.50 | 8.8 |

| 3 | Equatorial | -60° | 0.85 | 16.0 |

Reaction Mechanism Elucidation through Computational Modeling

Detailed computational studies elucidating the specific reaction mechanism for the synthesis of this compound, including transition state calculations and energy barrier predictions, are not extensively available in the public domain. While general synthetic methods for dihydroquinolines are documented, specific computational modeling for this particular substituted quinoline is not readily found in the surveyed literature. Such studies would typically involve density functional theory (DFT) calculations to map the potential energy surface of the reaction, identify transition states, and calculate the activation energies for key synthetic steps. In the absence of specific research on this molecule, this section remains an area for future investigation.

Transition State Calculations for Key Synthetic Steps

Information regarding transition state calculations for the key synthetic steps of this compound is not available in the reviewed scientific literature.

Energy Barriers and Reaction Rate Predictions

Specific data on the energy barriers and reaction rate predictions for the synthesis of this compound, derived from computational modeling, have not been reported in the available literature.

Quantitative Structure-Activity Relationships (QSAR) Descriptors

QSAR descriptors are crucial for understanding the physicochemical properties of a molecule, which in turn influence its behavior in various chemical and biological systems. The following subsections detail the key QSAR descriptors for this compound.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. For a structurally similar compound, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, the computed TPSA is 55.6 Ų. nih.gov Given the strong structural analogy, this value serves as a reliable estimate for this compound.

Octanol-Water Partition Coefficient (LogP)

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonding capability is a critical factor in molecular interactions. Based on the chemical structure of this compound, the number of hydrogen bond donors and acceptors can be determined. The primary amine group (-NH2) provides two hydrogen bond donors. The two oxygen atoms of the tert-butoxycarbonyl (Boc) group act as hydrogen bond acceptors.

Table of QSAR Descriptors for this compound

| Descriptor | Value | Source/Method |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | Estimated from a structurally similar compound. nih.gov |

| Octanol-Water Partition Coefficient (LogP) | Data not available | - |

| Hydrogen Bond Donor Count | 2 | Structural Analysis |

| Hydrogen Bond Acceptor Count | 2 | Structural Analysis |

Computational and Theoretical Investigations of 4 Amino 1 Boc 7 Bromo 3,4 Dihydro 2h Quinoline

Molecular Properties and Descriptors

Detailed in silico calculations determine that 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline possesses two rotatable bonds. guidechem.com This low number of rotatable bonds suggests a relatively rigid molecular framework. The presence of the fused ring system of the dihydroquinoline core inherently restricts the conformational landscape. The primary points of rotation are associated with the tert-butoxycarbonyl (Boc) protecting group and the amino substituent.

The rotation around the bond connecting the nitrogen atom of the dihydroquinoline ring to the carbonyl carbon of the Boc group, and the bond between the carbonyl carbon and the tert-butyl group, are the two key rotatable bonds. The energetic landscape of these rotations dictates the preferred spatial arrangement of the bulky Boc group relative to the quinoline (B57606) scaffold.

The limited number of rotatable bonds has significant implications for the molecule's properties. A lower number of rotatable bonds is often correlated with improved oral bioavailability and metabolic stability, as a more rigid conformation can lead to a more favorable binding entropy upon interaction with a target protein and may be less susceptible to metabolic degradation. The analysis of these rotatable bonds is a fundamental aspect of the computational assessment of this compound, providing insights into its potential as a scaffold in medicinal chemistry.

Table 1: Rotatable Bond Analysis of this compound

| Parameter | Value | Source |

| Rotatable Bond Count | 2 | guidechem.com |

Strategic Utility of 4 Amino 1 Boc 7 Bromo 3,4 Dihydro 2h Quinoline in Complex Molecule Synthesis

Role as a Key Intermediate in Multi-step Organic Synthesis

The structural features of 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline position it as a pivotal intermediate in multi-step synthetic sequences. The presence of orthogonal protecting groups—the Boc group on the ring nitrogen and the free amino group at the 4-position—allows for selective manipulation of these functionalities. This differential reactivity is crucial in linear or convergent synthetic strategies where stepwise modifications are required.

The bromine atom at the 7-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents on the aromatic ring, significantly expanding the molecular diversity that can be achieved from this single precursor. The dihydroquinoline scaffold itself is a common motif in biologically active compounds, making this intermediate particularly attractive for medicinal chemistry programs.

Scaffold Diversity Generation through Derivatization

The true synthetic power of this compound lies in its potential for extensive derivatization, allowing for the generation of a multitude of structurally diverse compounds.

Synthesis of Novel Dihydroquinoline Derivatives with Varied Functionalities

The bromine atom on the aromatic ring is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new chemical bonds with high efficiency and selectivity.

| Coupling Reaction | Reactant | Resulting Functionality |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Introduction of aryl or heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes | Formation of aryl-alkyne linkages |

| Buchwald-Hartwig Amination | Primary or secondary amines | Creation of C-N bonds with various amines |

| Heck Coupling | Alkenes | Formation of C-C bonds with vinyl groups |

| Stille Coupling | Organostannanes | Introduction of various organic moieties |

These coupling reactions allow for the systematic modification of the 7-position of the dihydroquinoline scaffold, leading to the synthesis of novel derivatives with tailored electronic and steric properties.

Incorporation into Annulated Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold provides opportunities for its incorporation into more complex, annulated heterocyclic systems. The amino group at the 4-position can act as a nucleophile or be transformed into other functional groups that can participate in cyclization reactions. For instance, acylation of the amino group followed by an intramolecular cyclization could lead to the formation of fused ring systems.

Furthermore, derivatization of the bromine at the 7-position can introduce functionalities capable of undergoing subsequent intramolecular reactions. For example, a Sonogashira coupling to introduce an alkyne, followed by a cyclization reaction involving a neighboring group, can lead to the formation of novel polycyclic heteroaromatics.

Development of Libraries of Chemically Diverse Compounds

In the realm of drug discovery and materials science, the generation of compound libraries is a critical step in identifying molecules with desired properties. This compound is an ideal starting point for the development of such libraries through combinatorial chemistry approaches.

The trifunctional nature of the molecule allows for a three-dimensional exploration of chemical space. By systematically varying the substituents at the 1- (after deprotection), 4-, and 7-positions, a large and diverse library of compounds can be rapidly synthesized. For example, a library could be constructed by:

Diversification at the 7-position: A set of different coupling partners (e.g., various boronic acids in a Suzuki coupling) can be reacted with the bromo-scaffold.

Diversification at the 4-position: The primary amino group can be acylated or alkylated with a variety of reagents.

Diversification at the 1-position: Removal of the Boc protecting group allows for subsequent functionalization of the ring nitrogen.

This parallel synthesis approach can generate a vast number of unique compounds from a single, readily accessible starting material.

Applications in Building Block Synthesis for Advanced Materials or Probes

The inherent functionalities of this compound and its derivatives make them valuable building blocks for the synthesis of advanced materials and chemical probes. The dihydroquinoline core, when appropriately substituted, can exhibit interesting photophysical or electronic properties.

By introducing specific functionalities through the derivatization strategies mentioned above, this scaffold can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom allows for the facile introduction of moieties known to influence these properties.

Furthermore, the amino group provides a convenient attachment point for fluorescent dyes, affinity tags, or reactive groups, making this scaffold suitable for the synthesis of chemical probes. These probes can be designed to interact with specific biological targets or to sense particular chemical environments, without delving into their specific biological application results.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development

While existing methods for the synthesis of the 4-aminotetrahydroquinoline core provide a solid foundation, the exploration of novel synthetic routes to 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline could offer improved efficiency, scalability, and access to diverse analogs. Future research should focus on the development of innovative catalytic systems that can construct the dihydroquinoline framework with high regioselectivity and yield.

One promising avenue is the application of transition-metal-catalyzed C-H activation strategies. mdpi.com The development of catalysts that can direct the cyclization of appropriately substituted anilines would provide a more atom-economical approach compared to traditional multi-step sequences. Furthermore, exploring one-pot tandem reactions, such as a domino Povarov reaction, could streamline the synthesis by combining multiple bond-forming events in a single operation. nih.gov

The development of novel catalysts is also crucial. Research into earth-abundant metal catalysts, such as iron or copper, could provide more sustainable and cost-effective alternatives to precious metal catalysts. nih.gov Additionally, the design and synthesis of new ligand architectures for these metals could lead to enhanced catalytic activity and selectivity.

Stereoselective Synthesis of Enantiopure this compound

The 4-amino position of the title compound represents a chiral center, and the biological activity of its derivatives is likely to be stereospecific. Therefore, the development of efficient methods for the stereoselective synthesis of enantiopure this compound is of paramount importance.

Future research in this area could build upon existing methods for the asymmetric synthesis of 4-aminotetrahydroquinolines. Catalytic enantioselective Povarov reactions, employing chiral Brønsted acids or Lewis acids, have shown promise in constructing the chiral tetrahydroquinoline core with high enantioselectivity. researchgate.net Further optimization of these catalysts and reaction conditions for substrates leading to the target molecule is a key area for exploration.

Another promising approach involves the reductive dearomatization of a corresponding quinoline (B57606) precursor followed by a copper(I) hydride-catalyzed asymmetric hydroamination. tandfonline.comacs.org This strategy offers a powerful tool for the enantioselective installation of the amino group. Organocatalytic asymmetric cycloannulation reactions also present a viable pathway to enantiopure dihydroquinolines and warrant further investigation.

Advanced Functionalization Strategies for Enhanced Structural Complexity

The presence of a bromine atom at the 7-position and a Boc-protected amino group at the 4-position provides two key handles for advanced functionalization, enabling the generation of a diverse library of derivatives with increased structural complexity.

Future research should extensively explore transition-metal-catalyzed cross-coupling reactions at the C7-bromo position. Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents. nih.gov This would enable a systematic exploration of the structure-activity relationships of the resulting derivatives.

Furthermore, C-H activation/functionalization at other positions of the dihydroquinoline ring system presents an exciting frontier. mdpi.com The development of directing groups or selective catalysts that can functionalize specific C-H bonds would open up new avenues for creating novel analogs. The amino group at the 4-position, after deprotection, can be derivatized through acylation, alkylation, sulfonylation, and other transformations to further expand the chemical space. researchgate.net

Exploration of New Chemical Reactivity and Transformations

Beyond established functionalization strategies, the unique electronic and steric properties of this compound may enable novel chemical reactivity and transformations.

The application of modern synthetic techniques such as photoredox catalysis and electrochemistry could unlock new reaction pathways. For instance, photoredox-catalyzed reactions could facilitate novel C-C and C-heteroatom bond formations under mild conditions. thieme-connect.comnih.gov Electrochemical methods could be employed for selective oxidations or reductions of the dihydroquinoline core, potentially leading to new classes of compounds. researchgate.netnih.gov

The dihydroquinoline core itself can participate in cycloaddition reactions, and exploring its reactivity in [4+2] or other cycloadditions could lead to the synthesis of complex polycyclic structures. mdpi.com The reactivity of the enamine-like double bond within the dihydroquinoline ring could also be exploited for various addition reactions.

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies can significantly accelerate the discovery and optimization of new synthetic routes and functionalization strategies. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and guide the design of new catalysts. researchgate.netrsc.orgnih.gov

Future research should leverage computational tools to:

Model transition states of potential synthetic reactions to predict their feasibility and optimize reaction conditions.

Calculate the electronic properties of the starting material and its derivatives to understand their reactivity and guide the selection of appropriate reagents.

Predict the spectroscopic properties (e.g., NMR, IR) of novel compounds to aid in their characterization.

Perform in silico screening of potential catalysts and ligands to identify promising candidates for experimental validation.

This synergistic approach, combining theoretical predictions with experimental verification, will undoubtedly lead to more efficient and rational drug discovery and development processes. mdpi.commdpi.comresearchgate.net

Sustainable and Green Chemistry Approaches to Synthesis

In line with the growing importance of sustainable chemistry, future research should focus on developing greener synthetic routes to this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Key areas for investigation include:

The use of environmentally benign solvents such as water, ethanol, or supercritical CO2. researchgate.netresearchgate.net

The development of reusable heterogeneous catalysts to simplify product purification and reduce catalyst waste.

The application of microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

The exploration of multicomponent reactions which improve atom economy by combining multiple starting materials in a single step. nih.gov

The use of flow chemistry for safer, more efficient, and scalable synthesis.

By incorporating the principles of green chemistry, the synthesis of this important scaffold and its derivatives can be made more environmentally and economically sustainable. rsc.org

In-depth Mechanistic Studies of Challenging Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones.

Future research should employ a combination of experimental and computational techniques to conduct in-depth mechanistic studies of key transformations. This could involve:

Kinetic studies to determine reaction orders and activation parameters.

Isotope labeling experiments to trace the fate of atoms during a reaction.

The isolation and characterization of reaction intermediates .

DFT calculations to map out potential energy surfaces and identify transition states. researchgate.netrsc.orgnih.gov

A detailed mechanistic understanding of reactions such as the catalytic hydrogenation of the quinoline precursor, the Povarov reaction for the formation of the tetrahydroquinoline core, and various C-H functionalization reactions will be invaluable for the rational design of more efficient and selective synthetic methodologies. nih.govacs.orgnih.govgatech.edu

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline in laboratory settings?

- Methodological Guidance :

- Use PPE (gloves, goggles, lab coats) to mitigate risks associated with skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

- Implement engineering controls (fume hoods) to avoid inhalation. In case of exposure, follow first-aid measures: rinse eyes/skin with water, seek medical attention if ingested (H302) .

- Store in a cool, dry, well-ventilated area away from incompatible substances.

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Guidance :

- Optimize Boc protection of the amino group early in the synthesis to prevent side reactions. Use regioselective bromination (e.g., electrophilic substitution with directing groups) to position bromine at the 7-site .

- Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the product. Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Guidance :

- Structural confirmation : Use H/C NMR to verify the Boc group, bromine position, and dihydroquinoline core. Mass spectrometry (HRMS) for molecular weight validation.

- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase).

- Stability studies : Thermogravimetric analysis (TGA) or accelerated stability testing under varying pH/temperature .

Advanced Research Questions

Q. How do structural modifications (e.g., Boc group, bromine position) influence bioactivity in this scaffold?

- Methodological Guidance :

- Conduct SAR studies by synthesizing analogs (e.g., removing Boc, shifting bromine to C-6 or C-8). Evaluate binding affinity (e.g., surface plasmon resonance for target engagement) and functional activity (e.g., antiproliferative assays in cancer cell lines).

- Example: A 3,4-dihydro-2H-quinoline analog showed 10x higher binding affinity (K = 0.03 µM) but similar IC to the parent compound, suggesting off-target effects or poor cellular uptake .

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?

- Methodological Guidance :

- In vitro : Use kinase profiling panels or pull-down assays with tagged proteins to identify direct targets.

- In vivo : Employ knockout models or siRNA silencing to validate target relevance.

- Pharmacokinetics : Assess metabolic stability (liver microsomes) and membrane permeability (Caco-2 assays) to differentiate poor bioavailability from weak target engagement .

Q. How should contradictions between binding affinity and functional activity data be addressed?

- Methodological Guidance :

- Investigate cellular context: Test activity in multiple cell lines with varying target expression levels.

- Evaluate off-target effects via proteome-wide profiling (e.g., thermal shift assays).

- Optimize physicochemical properties (e.g., logP, solubility) to improve cellular penetration .